molecular formula C7H6ClI B038409 3-Chloro-4-iodotoluene CAS No. 116632-42-9

3-Chloro-4-iodotoluene

Cat. No. B038409
Key on ui cas rn: 116632-42-9
M. Wt: 252.48 g/mol
InChI Key: IFXSHBHXDHPWEO-UHFFFAOYSA-N
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Patent
US05596006

Procedure details

250 ml of concentrated hydrochloric acid and 75 g of 4-amino-3-chlorotoluene (0.53 mol) are introduced onto 166 g of ice, and a solution of 40.3 g of sodium nitrite (0.583 mol) in 170 ml of water is then added dropwise at 0° C. After the solution has been stirred for 15 minutes, it is filtered through glass wool, and the solution, which has been cooled to -2° C., is added dropwise to a solution, warmed to room temperature, of 455 g of potassium iodide (2.74 mol) in 11 of water together with a batch prepared analogously with 0.30 mol of 4-amino-3-chloro-toluene. After the reaction mixture has been stirred overnight, it is extracted three times with ether and the combined organic phases are washed twice with dilute sodium hydroxide solution, twice with dilute sodium bisulphite solution and with water. After drying over sodium sulphate, filtration and concentration, the residue of copper powder is distilled over a Vigreux column under 1 mm Hg. The fraction between 70° and 85° C. gives 149 g of a yellow oil [7% of theory, Rf =0.57 (hexane:ethyl acetate=9:1)].
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
166 g
Type
reactant
Reaction Step One
Quantity
40.3 g
Type
reactant
Reaction Step Two
Name
Quantity
170 mL
Type
solvent
Reaction Step Two
Quantity
455 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.3 mol
Type
reactant
Reaction Step Four
Yield
7%

Identifiers

REACTION_CXSMILES
Cl.N[C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][C:4]=1[Cl:10].N([O-])=O.[Na+].[I-:15].[K+]>O>[Cl:10][C:4]1[CH:5]=[C:6]([CH3:9])[CH:7]=[CH:8][C:3]=1[I:15] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Name
Quantity
75 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)C)Cl
Name
ice
Quantity
166 g
Type
reactant
Smiles
Step Two
Name
Quantity
40.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
170 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
455 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.3 mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-2 °C
Stirring
Type
CUSTOM
Details
After the solution has been stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
it is filtered through glass wool
ADDITION
Type
ADDITION
Details
is added dropwise to a solution
STIRRING
Type
STIRRING
Details
After the reaction mixture has been stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
it is extracted three times with ether
WASH
Type
WASH
Details
the combined organic phases are washed twice with dilute sodium hydroxide solution, twice with dilute sodium bisulphite solution and with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulphate, filtration and concentration
DISTILLATION
Type
DISTILLATION
Details
the residue of copper powder is distilled over a Vigreux column under 1 mm Hg

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1I)C
Measurements
Type Value Analysis
AMOUNT: MASS 149 g
YIELD: PERCENTYIELD 7%
YIELD: CALCULATEDPERCENTYIELD 111.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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